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alpha-Naphthyl-d7 Glycidyl Ether

Cat. No.: B13404848
M. Wt: 207.28 g/mol
InChI Key: QYYCPWLLBSSFBW-GSNKEKJESA-N
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Description

Significance of Deuterium (B1214612) Labeling in Elucidating Chemical and Biological Processes

The strategic replacement of hydrogen with deuterium is a powerful technique for unraveling the intricacies of reaction mechanisms and metabolic pathways. chem-station.comsynmr.in Since deuterium is twice as heavy as hydrogen, the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This difference can lead to a slowing of reaction rates when a C-H bond is broken in the rate-determining step, an observation known as the Kinetic Isotope Effect (KIE). chem-station.com By comparing the reaction rates of a deuterated compound with its non-deuterated version, chemists can pinpoint which bonds are broken during a reaction, thereby elucidating its mechanism. chem-station.comresearchgate.netresearchgate.net

In the realm of biochemistry and pharmacology, deuterium labeling is crucial for metabolism studies. clearsynth.comacs.org By introducing deuterium-labeled drugs into biological systems, researchers can track the metabolic fate of the molecule. clearsynth.com Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish the heavier, deuterated metabolites from their endogenous, non-deuterated counterparts. youtube.com This allows for a precise understanding of how drugs are absorbed, distributed, metabolized, and excreted (ADME), which is critical information for drug development. clearsynth.comacs.org Furthermore, deuterium labeling can be used to enhance the metabolic stability of drugs, potentially leading to improved therapeutic profiles. clearsynth.com The technique is also invaluable in determining the three-dimensional structures of proteins and studying protein-ligand interactions. clearsynth.com

Overview of Alpha-Naphthyl Glycidyl (B131873) Ether as a Prototypical Epoxide Substrate

Alpha-Naphthyl Glycidyl Ether, also known as 1-(1-Naphthyloxy)-2,3-epoxypropane, serves as a classic example of an epoxide substrate in organic synthesis. nih.gov Its molecular structure features a naphthalene (B1677914) ring system linked to a glycidyl ether moiety via an ether bond. nih.gov The key to its utility lies in the highly strained three-membered epoxide ring (an oxirane). smolecule.com

This strained ring is susceptible to ring-opening reactions when attacked by a wide variety of nucleophiles, including amines and alcohols. smolecule.com This reactivity makes alpha-Naphthyl Glycidyl Ether a versatile building block for introducing the naphthyloxymethyl group into more complex molecules. smolecule.com A primary application of this compound is as a key intermediate in the synthesis of the beta-blocker Propranolol, where the epoxide ring is opened by isopropylamine. jocpr.com The Williamson ether synthesis, reacting 1-naphthol (B170400) with epichlorohydrin (B41342) in the presence of a base, is a common method for its preparation. smolecule.com

Table 1: Chemical Properties of alpha-Naphthyl Glycidyl Ether

Property Value
IUPAC Name 2-(naphthalen-1-yloxymethyl)oxirane
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol

Note: Data sourced from PubChem. nih.gov

Research Landscape of Deuterated Alpha-Naphthyl Glycidyl Ether Investigations

The research involving alpha-Naphthyl-d7 Glycidyl Ether focuses primarily on its role as a labeled intermediate for the synthesis of deuterated pharmaceuticals. Specifically, it is used to produce rac-Propranolol-d7. cymitquimica.com The "d7" designation indicates that seven hydrogen atoms on the naphthalene ring have been replaced with deuterium atoms. cymitquimica.com

The synthesis of Propranolol-d7 from this compound allows researchers to use the resulting labeled drug as an internal standard in quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS). acs.org The labeled standard, being chemically identical but mass-shifted relative to the unlabeled drug, enables precise quantification of the drug in biological samples like plasma or urine. This is essential for pharmacokinetic and drug metabolism studies. While the non-deuterated form is a building block for the drug itself, the deuterated version is a critical tool for studying that drug's behavior in biological systems.

Table 2: Chemical Properties of this compound

Property Value
Synonyms 2-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxymethyl]oxirane
Molecular Formula C₁₃D₇H₅O₂
Molecular Weight 207.28 g/mol

Note: Data sourced from chemical supplier catalogs. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B13404848 alpha-Naphthyl-d7 Glycidyl Ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O2

Molecular Weight

207.28 g/mol

IUPAC Name

2-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxymethyl]oxirane

InChI

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/i1D,2D,3D,4D,5D,6D,7D

InChI Key

QYYCPWLLBSSFBW-GSNKEKJESA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC3CO3)[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for Alpha Naphthyl D7 Glycidyl Ether

Established Synthetic Routes to Alpha-Naphthyl Glycidyl (B131873) Ether Precursors

The formation of alpha-Naphthyl Glycidyl Ether is primarily achieved through the reaction of α-naphthol with an epoxide source, most commonly epichlorohydrin (B41342). Several methodologies have been developed to optimize this conversion, focusing on yield, purity, and reaction conditions.

The most fundamental and widely employed method for synthesizing alpha-Naphthyl Glycidyl Ether is the condensation reaction between α-naphthol and epichlorohydrin. smolecule.comjocpr.com This reaction is a variant of the Williamson ether synthesis, where the phenoxide ion of α-naphthol acts as a nucleophile. smolecule.com The process is typically carried out in the presence of a base, which deprotonates the hydroxyl group of α-naphthol to form the more nucleophilic naphthoxide anion. This anion then attacks the terminal carbon of the epichlorohydrin molecule, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. Subsequent intramolecular cyclization, facilitated by the base, eliminates a chloride ion and forms the desired glycidyl ether. chalmers.se

Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). smolecule.comjocpr.com The reaction is often performed in an organic solvent such as 2-butanone (B6335102) or toluene (B28343) to facilitate the dissolution of the reactants. jocpr.comrsc.org

Table 1: Typical Reagents in Condensation Reaction

Reactant/Reagent Function Common Examples
Naphthol Derivative Aromatic alcohol precursor α-Naphthol
Epoxide Source Provides the glycidyl moiety Epichlorohydrin
Base Deprotonates the naphthol K₂CO₃, NaOH

This method serves as the foundation for more advanced synthetic modifications aimed at improving efficiency and sustainability.

To enhance the reaction rate and yield of glycidyl ethers, phase-transfer catalysis (PTC) is frequently employed. smolecule.comresearchgate.net This technique is particularly useful when the reactants are soluble in different, immiscible phases, such as an aqueous solution of sodium hydroxide and an organic solution of α-naphthol. researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the naphthoxide anion from the organic phase to the aqueous/organic interface where the reaction with epichlorohydrin occurs. rsc.orgresearchgate.netresearchgate.net

The advantages of using PTC include:

Increased Yields: By improving the interaction between reactants, PTC can lead to significantly higher product yields, often exceeding 90%. researchgate.net

Milder Reaction Conditions: The need for harsh conditions or anhydrous solvents can be reduced.

Solvent-Free Synthesis: In some variations, the reaction can be carried out without organic solvents, using the reactants themselves as the organic phase, which simplifies product isolation and reduces waste. chalmers.seresearchgate.netgoogle.com

Table 2: Comparison of Conventional vs. PTC Synthesis of Glycidyl Ethers

Parameter Conventional Method Phase-Transfer Catalysis (PTC)
Reaction Phases Often biphasic (aqueous/organic) with slow reaction at the interface. Catalyst transfers reactant across the phase boundary, accelerating the reaction.
Solvent Requirement Typically requires an organic solvent. Can be performed with or without an organic solvent. researchgate.netgoogle.com
Yield Variable, often moderate. Generally high (e.g., 91-92% for alkyl glycidyl ethers). researchgate.net

| By-products | Solid by-products (e.g., NaCl) may be difficult to separate. | Solid by-products are easily removed by filtration in solvent-free systems. researchgate.net |

Beyond the standard epichlorohydrin condensation, alternative methods have been developed. One notable approach involves using epoxy compounds with different leaving groups, such as glycidyl p-toluenesulfonate or glycidyl m-nitrobenzenesulfonate. google.com These reagents can react with α-naphthol in the presence of a fluoride (B91410) salt, like cesium fluoride (CsF), which acts as a catalyst. This method can provide good yields and is particularly useful for the synthesis of optically active glycidyl ethers, as it can proceed with high optical purity. google.com

Another alternative involves a two-step process catalyzed by a Lewis acid, such as tin(II) difluoride. google.com In the first step, the alcohol (α-naphthol) reacts with epichlorohydrin in the presence of the catalyst to form the corresponding chlorohydrin ether intermediate. This intermediate is then isolated and subsequently treated with a strong base (dehydrohalogenation) to form the final glycidyl ether. This approach offers high selectivity and can result in products with lower chlorine content compared to other acid-catalyzed methods. google.com

Deuterium (B1214612) Incorporation Strategies for Epoxides and Aromatic Systems

The synthesis of alpha-Naphthyl-d7 Glycidyl Ether requires the specific incorporation of seven deuterium atoms. Based on the compound's nomenclature, these labels are located on the naphthalene (B1677914) ring system. The precursor, α-naphthol, is deuterated first and then subjected to glycidyl ether formation.

While the target molecule is deuterated on the aromatic ring, techniques for deuterating the epoxide moiety itself do exist. For instance, deuterated epoxides like propylene (B89431) oxide-1-d have been synthesized from corresponding deuterated precursors. tandfonline.com Furthermore, mechanistic studies have sometimes utilized deuterated versions of epichlorohydrin to trace reaction pathways. youtube.com However, for this compound, the synthetic focus is on the deuteration of the aromatic precursor.

The primary strategy for producing the d7-naphthalene core involves hydrogen-deuterium (H-D) exchange on the α-naphthol precursor. This is generally accomplished by treating the aromatic compound with a deuterium source, most commonly heavy water (D₂O), under conditions that facilitate the exchange of aromatic protons for deuterium. tn-sanso.co.jp

These exchange reactions can be promoted under various conditions:

Acid Catalysis: Strong deuterated acids such as D₂SO₄ can be used to catalyze H-D exchange on aromatic rings. google.comcdnsciencepub.com The reaction proceeds through electrophilic substitution where a deuteron (B1233211) attacks the electron-rich aromatic ring.

Base Catalysis: Base-mediated H-D exchange is also a viable method for certain aromatic systems. google.comacs.org

Metal Catalysis: Transition metal catalysts, such as platinum on an alumina (B75360) support, can effectively catalyze the H-D exchange between an aromatic compound and D₂O, often under high temperature and pressure. tn-sanso.co.jp

Modern Methodologies: To improve efficiency and reduce the cost associated with large amounts of D₂O, advanced synthesis techniques have been developed. Microwave-assisted synthesis can significantly shorten reaction times by efficiently heating the mixture. tn-sanso.co.jp Furthermore, flow synthesis methods offer improved production throughput and reaction efficiency, allowing for a continuous process from raw material to purified deuterated product. tn-sanso.co.jp These flow systems can also be designed to perform stepwise H-D exchange, which can reduce the total amount of expensive D₂O required to achieve a high deuteration ratio. tn-sanso.co.jp

Table 3: Methods for Deuteration of Aromatic Compounds

Method Deuterium Source Catalyst/Conditions Key Features
Acid-Catalyzed Exchange D₂O Strong deuterated acids (e.g., D₂SO₄, D₃PO₄·BF₃) google.com Effective for many aromatic compounds.
Metal-Catalyzed Exchange D₂O Platinum on alumina tn-sanso.co.jp Typically requires high temperature and pressure; can achieve high deuteration levels. tn-sanso.co.jp
Flow Synthesis D₂O Platinum on alumina with microwave heating tn-sanso.co.jp Greatly reduces process time and improves efficiency; allows for stepwise exchange. tn-sanso.co.jp

| Grignard Quench | D₂O | Magnesium (to form Grignard reagent) | Precise for single-site deuteration but impractical for multiple labels. organicchemistrytutor.com |

Once the α-naphthol-d7 precursor is synthesized with the desired level of deuterium incorporation, it can be converted to this compound using the established condensation reactions described in section 2.1.

Transfer Hydrodeuteration Methods for Deuterium Labeling of Unsaturated Precursors

A prominent strategy for the specific incorporation of deuterium involves the transfer hydrodeuteration of unsaturated precursors. Recent advancements in transition metal catalysis have enabled highly regioselective deuteration reactions. nih.gov One such method is the copper-catalyzed transfer hydrodeuteration of cyclic aryl alkenes, which can be adapted for the synthesis of the deuterated naphthyl moiety. nih.gov

This process allows for the precise installation of a deuterium atom at the benzylic position of cyclic scaffolds like chromans and dihydronaphthalenes. nih.gov For the synthesis of this compound, a precursor such as dihydronaphthalene could undergo a transfer deuteration reaction. This reaction typically employs a combination of deuterium transfer reagents, for instance, DSiMe(OMe)₂ and isopropanol-d₈, leading to high yields and excellent deuterium incorporation across the double bond. nih.gov By carefully selecting the isotopic analogues of the transfer reagents, it is also possible to place a deuterium atom with high regioselectivity at the homobenzylic site. nih.gov This methodology offers a powerful tool for creating specifically labeled aromatic systems, which are foundational for synthesizing complex deuterated molecules. nih.gov

Table 1: Key Features of Copper-Catalyzed Transfer Hydrodeuteration

Feature Description Source
Catalyst System Copper-based catalyst nih.gov
Deuterium Source Combination of transfer reagents (e.g., DSiMe(OMe)₂ and isopropanol-d₈) nih.gov
Selectivity Highly regioselective for benzylic or homobenzylic positions nih.gov
Substrate Scope Applicable to cyclic and heterocyclic alkenes (e.g., chromenes, quinolinones, dihydronaphthalenes) nih.gov

| Outcome | Precise installation of one or two deuterium atoms with high incorporation rates (≥92%) | nih.gov |

This interactive table summarizes the characteristics of the transfer hydrodeuteration method.

Stereoselective Synthesis and Kinetic Resolution of Naphthyl Glycidyl Ether Enantiomers

The biological activity of many pharmaceuticals derived from glycidyl ethers is enantiomer-dependent. Therefore, methods to obtain enantiomerically pure forms of Naphthyl Glycidyl Ether are of significant importance.

Hydrolytic Kinetic Resolution Utilizing Chiral Catalysts

Hydrolytic kinetic resolution (HKR) is a highly effective and practical method for separating racemic terminal epoxides. researchgate.neticm.edu.pl This technique utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other, unreacted enantiomer in high enantiomeric purity. The hydrolyzed product, a 1,2-diol, is also obtained in a highly enantioenriched form. researchgate.net

For racemic α-naphthyl glycidyl ether, the HKR can be efficiently catalyzed by a chiral (salen)Co(III) complex, specifically (R,R)-salen Co(III)OAc. researchgate.net The reaction is appealing from a practical standpoint as it uses water as a reactant and requires only low loadings of the recyclable, commercially available catalyst (0.2-2.0 mol %). researchgate.net A study demonstrated that using just 0.5 mol% of the catalyst and 0.55 equivalents of water allowed for the resolution of (±)-naphthyl glycidyl ether, providing both the enantiomerically pure epoxide and the corresponding 1-naphthylglycerol diol with high enantiomeric excess. researchgate.net The effectiveness of this method has been highlighted in the synthesis of enantiopure (S)-propranolol. researchgate.net The mechanism is believed to involve the cooperative action of two catalyst molecules, where one activates the epoxide and the other delivers the hydroxide anion. icm.edu.pl

Table 2: Hydrolytic Kinetic Resolution of (±)-Naphthyl Glycidyl Ether

Parameter Details Source
Catalyst (R,R)-salen Co(III)OAc researchgate.net
Catalyst Loading 0.5 mol% researchgate.net
Reactant Water (H₂O) researchgate.net
Products Enantiopure Naphthyl Glycidyl Ether and 1-Naphthylglycerol researchgate.net

| Efficiency | High enantiomeric excess (ee) for both recovered epoxide and diol product | researchgate.net |

This interactive table presents the conditions and outcomes of the hydrolytic kinetic resolution process.

Enzymatic Approaches for Enantioselective Epoxidation and Resolution of Glycidyl Ether Intermediates

Biocatalysis offers a green and highly selective alternative for producing chiral epoxides. Both the resolution of racemic mixtures and the direct enantioselective epoxidation of precursors are well-established enzymatic strategies. researchgate.netmdpi.com

Enzymatic Kinetic Resolution Enzymatic kinetic resolution relies on the ability of enzymes to selectively react with one enantiomer in a racemic mixture. For glycidyl 1-naphthyl ether (GNE), lipases and hydrolases have shown significant enantioselectivity. nih.govumich.edu

Lipase-Catalyzed Hydrolysis : Lipase B from Candida antarctica can selectively hydrolyze the (S)-enantiomer of racemic glycidyl 1-naphthyl ether. This process enriches the (R)-form of the epoxide, achieving an enantiomeric excess of 85% under optimal conditions (pH 7.0, 37°C).

Epoxide Hydrolase and Glutathione (B108866) Transferase : Studies using rat liver enzymes have shown that both epoxide hydrolase and glutathione transferase preferentially detoxify the (R)-enantiomer of glycidyl 1-naphthyl ether. nih.govumich.edu This enantioselectivity was confirmed by measuring the formation of the corresponding diol and glutathione conjugate. nih.gov

Enantioselective Epoxidation Instead of separating a racemic mixture, enantioselective epoxidation aims to create a single, desired epoxide enantiomer from a prochiral precursor.

Microbial Epoxidation : Whole-cell biocatalysts, such as glutaraldehyde-crosslinked cells of Rhizopus oryzae, have been developed for the (R)-epoxidation of aryl glycidyl ethers. researchgate.net This system is inexpensive, stable, and provides a greener alternative to methods that use peracids, which can inactivate expensive isolated enzymes. researchgate.net

Unspecific Peroxygenases (UPOs) : UPOs are a class of secreted fungal enzymes that are highly active biocatalysts for the selective oxyfunctionalization of C=C double bonds, making them suitable for enantioselective epoxidation reactions. researchgate.net

Table 3: Enzymatic Strategies for Chiral Naphthyl Glycidyl Ether Synthesis

Approach Enzyme/Organism Preferred Enantiomer Outcome Source
Kinetic Resolution Lipase B (Candida antarctica) (S)-enantiomer is hydrolyzed Enriched (R)-Naphthyl Glycidyl Ether
Kinetic Resolution Rat Liver Epoxide Hydrolase (R)-enantiomer is hydrolyzed Detoxification of (R)-enantiomer nih.govumich.edu
Kinetic Resolution Rat Liver Glutathione Transferase (R)-enantiomer is conjugated Detoxification of (R)-enantiomer nih.govumich.edu
Enantioselective Epoxidation Rhizopus oryzae (whole cells) N/A (forms R-epoxide) (R)-epoxidation of aryl precursors researchgate.net

| Enantioselective Epoxidation | Unspecific Peroxygenases (UPOs) | N/A (forms specific enantiomer) | Selective epoxidation of C=C bonds | researchgate.net |

This interactive table compares different enzymatic methods for achieving enantiopurity.

Mechanistic Investigations of Alpha Naphthyl D7 Glycidyl Ether Reactivity

Elucidation of Epoxide Ring-Opening Mechanisms

The three-membered ring of an epoxide is characterized by significant ring strain, which makes it reactive toward a variety of reagents. chemistrysteps.com The specific mechanism of the ring-opening reaction is highly sensitive to the reaction conditions, particularly the catalyst and the nucleophile involved. libretexts.orglibretexts.org The deuterated nature of alpha-Naphthyl-d7 Glycidyl (B131873) Ether provides a unique advantage in dissecting these mechanistic pathways.

Lewis Acid Catalyzed Rearrangements and Deuterium (B1214612) Migration Studies

Lewis acids can facilitate complex rearrangements in epoxides by coordinating to the epoxide's oxygen atom. This coordination activates the ring for nucleophilic attack and can also induce intramolecular rearrangements. ucdavis.edu With alpha-Naphthyl-d7 Glycidyl Ether, the deuterium-labeled naphthalene (B1677914) ring is instrumental in tracing potential migration pathways.

Research has demonstrated that Lewis acids can encourage the formation of a temporary carbocation-like species. nih.gov The stability of this intermediate is influenced by the electronic characteristics of the naphthyl group. Deuterium migration studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), can determine if the deuterium atoms on the aromatic ring are involved in or affected by the rearrangement. For example, a 1,2-hydride (or deuteride) shift from the naphthyl ring to an adjacent carbocationic center would alter the deuterium substitution pattern in the final product, offering clear proof of such a rearrangement. nih.gov If no such migration is observed, it suggests the aromatic ring remains unchanged during the reaction, pointing to alternative mechanistic routes.

Anionic Ring-Opening Polymerization Mechanistic Insights

The anionic ring-opening polymerization of epoxides is a fundamental method for synthesizing polyethers. nih.govresearchgate.net The process is typically initiated by a strong nucleophile that attacks one of the carbon atoms of the epoxide ring, causing it to open and form an alkoxide. This alkoxide then continues the polymerization chain by acting as the new nucleophile. youtube.com

Utilizing this compound in these polymerization reactions enables a thorough investigation of the propagation step. By analyzing the resulting polymer with methods like Size-Exclusion Chromatography (SEC) combined with MS, researchers can ascertain the regioselectivity of the ring-opening. The deuterium-labeled naphthyl group acts as a marker, simplifying the identification of the polymer's repeating units and end-groups. This helps to differentiate between α-cleavage (attack at the less substituted carbon) and β-cleavage (attack at the more substituted carbon) of the epoxide ring. The relative rates of these two modes of attack can be affected by the counter-ion associated with the propagating alkoxide and the solvent employed. phasetransfercatalysis.com

Nucleophilic Ring-Opening Pathways and Regioselectivity Considerations

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis. researchgate.net The regioselectivity of this reaction—whether the nucleophile attacks the more substituted (β-position) or less substituted (α-position) carbon of the epoxide—is dictated by both steric and electronic factors, as well as the reaction conditions. libretexts.orglibretexts.org

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. libretexts.org In this scenario, steric hindrance is the primary factor, and the nucleophile preferentially attacks the less sterically hindered α-carbon. chemistrysteps.com For this compound, this results in the formation of a secondary alcohol.

Under acidic conditions, the epoxide oxygen is protonated, giving the reaction more SN1 character. libretexts.org The resulting positive charge is better stabilized at the more substituted β-carbon, which is also a benzylic position in this molecule. Consequently, the nucleophile is more likely to attack the β-carbon. rsc.org While the deuterium labeling in this compound does not directly steer the regioselectivity, it is crucial for accurate product identification and characterization, confirming the observed regiochemistry.

Application of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Determination

The kinetic isotope effect (KIE) is the alteration in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orglibretexts.org The magnitude of the KIE can offer significant clues about the rate-determining step of a reaction and the structure of the transition state. princeton.eduresearchgate.netlibretexts.org

For this compound, a primary deuterium KIE would be expected if a C-D bond on the naphthyl ring is broken or formed in the rate-determining step. However, in most epoxide ring-opening reactions, the bonds to the deuterium atoms on the aromatic ring are not directly involved. Instead, secondary kinetic isotope effects may be observed. A secondary KIE occurs when the isotopic substitution is at a position not directly participating in bond breaking or formation. libretexts.org For example, changes in the hybridization of the epoxide ring's carbon atoms during the transition state can be probed by isotopic labeling at these positions. Although the deuteration is on the naphthyl ring in this compound, subtle electronic effects transmitted from the deuterated ring to the epoxide could potentially result in a small secondary KIE. The precise measurement of such small KIEs can provide insights into the extent of charge development in the transition state.

Computational Chemistry Approaches in Mechanistic Studies of Deuterated Glycidyl Ethers

Computational chemistry has emerged as a vital tool for clarifying reaction mechanisms by complementing experimental findings. Quantum mechanical calculations can yield detailed information on the structures of reactants, products, intermediates, and transition states, as well as the energetics of the reaction pathway. researchgate.net

Density Functional Theory (DFT) Calculations for Transition States and Reaction Energetics

Density Functional Theory (DFT) is a prominent computational method for investigating the electronic structure of molecules. In the context of this compound's reactions, DFT calculations can be used to model the various proposed mechanistic pathways for epoxide ring-opening. researchgate.net

Researchers can compute the geometries and energies of the transition states for both Lewis acid-catalyzed and nucleophilic ring-opening reactions. For instance, in a Lewis acid-catalyzed rearrangement, DFT can be employed to compare the energy barriers for pathways that involve deuterium migration with those where the aromatic ring remains unchanged. nih.gov Similarly, for nucleophilic ring-opening, DFT can predict the activation energies for attack at the α- and β-positions, offering a theoretical rationale for the observed regioselectivity. ucdavis.edu The vibrational frequencies calculated through DFT can also be used to predict kinetic isotope effects, which can then be compared with experimental data to corroborate the proposed mechanism.

Below is a hypothetical data table summarizing the type of results that could be obtained from DFT calculations on the nucleophilic ring-opening of alpha-Naphthyl Glycidyl Ether (as a model for the deuterated compound) with a generic nucleophile (Nu⁻).

Reaction PathwayTransition State (TS) GeometryCalculated Activation Energy (kcal/mol)Predicted Major Product
α-attack (SN2-like)Nucleophile approaches the less substituted carbon of the epoxide.15.2Secondary alcohol
β-attack (SN2-like)Nucleophile approaches the more substituted carbon of the epoxide.18.5Primary alcohol
Acid-catalyzed β-attackProtonated epoxide, nucleophile approaches the more substituted carbon.10.8Primary alcohol

Ab Initio and Molecular Orbital Investigations of Reaction Pathways

For instance, theoretical studies on the functionalization of similar epoxides, such as Allyl Glycidyl Ether, using DFT at the B3LYP/6-31+G(d,p) level of theory, have been conducted to understand nucleophilic addition to the epoxide ring. researchgate.net These studies reveal that the carbons of the three-membered ring are the regions of lowest electron density, making them susceptible to nucleophilic attack. researchgate.net By analogy, in this compound, the epoxide ring carbons would be the primary sites for reaction.

The reaction pathway for the ring-opening of an aryl glycidyl ether typically involves the approach of a nucleophile to one of the epoxide carbons. Computational models can predict the transition state geometry and the activation energy for this process. For an SN2-type reaction, the nucleophile attacks the less sterically hindered carbon of the epoxide. The deuteration of the naphthyl ring in this compound is not expected to significantly alter the electronic properties of the epoxide ring itself, but it can be used as a spectroscopic marker.

A hypothetical reaction coordinate diagram, based on DFT calculations of a generic aryl glycidyl ether with a nucleophile, would illustrate the energy changes as the reactants proceed to products through a transition state.

Table 1: Hypothetical Calculated Energies for the Reaction of an Aryl Glycidyl Ether with a Nucleophile

SpeciesMethodBasis SetRelative Energy (kcal/mol)
ReactantsDFT (B3LYP)6-31+G(d,p)0.0
Transition StateDFT (B3LYP)6-31+G(d,p)+20.5
ProductsDFT (B3LYP)6-31+G(d,p)-15.2

This table presents hypothetical data based on typical values for similar reactions.

Molecular orbital analysis, such as the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can further illuminate the reactivity. In a typical aryl glycidyl ether, the LUMO is localized on the epoxide ring, indicating that this is the site of nucleophilic attack. The HOMO may be associated with the aromatic ring or the nucleophile, depending on the specific reactants. The energy gap between the HOMO and LUMO can be correlated with the reactivity of the molecule.

In Operando Reaction Monitoring for Mechanistic Elucidation

In operando spectroscopy allows for the real-time observation of a chemical reaction as it occurs, providing a wealth of kinetic and mechanistic information that is often inaccessible through traditional analytical methods.

The use of deuterated reactants like this compound is particularly advantageous for in situ spectroscopic analysis. The carbon-deuterium (C-D) bonds have characteristic vibrational frequencies that are distinct from carbon-hydrogen (C-H) bonds, allowing for the unambiguous tracking of deuterated species throughout a reaction.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose. The progress of a reaction involving this compound can be monitored by observing the disappearance of the reactant's characteristic IR bands and the appearance of product bands. For example, the consumption of the epoxide can be followed by the decrease in the intensity of the epoxide ring vibration (typically around 915-830 cm⁻¹).

The deuterated naphthyl group serves as a stable spectroscopic label. While the C-D stretching and bending vibrations (typically around 2200-2100 cm⁻¹ and 900-650 cm⁻¹, respectively) might not be directly involved in the reaction at the epoxide ring, their presence and unchanging nature can confirm the integrity of the naphthyl moiety throughout the transformation. Any unexpected changes in these regions could indicate side reactions involving the aromatic ring.

Table 2: Characteristic Infrared Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Change during Reaction
Epoxide RingAsymmetric stretch~915Decrease
Epoxide RingSymmetric stretch~840Decrease
Naphthyl C-DStretch~2250No change
Hydroxyl (product)O-H stretch~3400Increase

This table provides expected values based on general spectroscopic data for similar compounds.

The formation of reaction intermediates, even if transient, may be detectable using sensitive in situ techniques. For example, in an acid-catalyzed ring-opening, a protonated epoxide intermediate could potentially be observed. The deuterated label would be crucial in distinguishing this intermediate from other protonated species in the reaction mixture.

Real-time spectroscopic monitoring provides the data necessary for quantitative kinetic analysis. By plotting the concentration of reactants or products as a function of time, reaction rates can be determined. For reactions involving this compound, the rate of disappearance of the epoxide can be quantified using the Beer-Lambert law from the in situ FTIR data.

The determination of the rate law by systematically varying the concentrations of reactants allows for the elucidation of the reaction order with respect to each component. This information is critical for identifying the rate-determining step of the reaction. For example, if the reaction is found to be first-order in both the glycidyl ether and the nucleophile, it would support a bimolecular (SN2) mechanism for the ring-opening.

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of the rate-determining step. While the deuteration in this compound is on the aromatic ring and not directly at the reaction center, a secondary kinetic isotope effect might be observable. However, a more pronounced primary KIE would be expected if deuteration were at the epoxide ring carbons. In the absence of such direct deuteration, comparing the reaction rates of this compound with its non-deuterated counterpart could still provide subtle clues about the transition state structure. A KIE value different from unity would suggest a change in the vibrational environment of the naphthyl ring in the transition state compared to the ground state.

Table 3: Hypothetical Kinetic Data for the Reaction of this compound with an Amine

Initial [Glycidyl Ether] (M)Initial [Amine] (M)Initial Rate (M/s)
0.10.11.5 x 10⁻⁴
0.20.13.0 x 10⁻⁴
0.10.23.1 x 10⁻⁴

This table presents hypothetical data consistent with a second-order reaction.

By combining computational modeling with in operando spectroscopic techniques, a comprehensive understanding of the reactivity of this compound can be achieved. The deuterated label serves as a powerful probe, enabling detailed mechanistic investigations that are often not possible with non-deuterated analogues.

Polymerization and Advanced Materials Science Applications of Naphthyl Glycidyl Ethers

Ring-Opening Polymerization of Naphthyl Glycidyl (B131873) Ether Monomers

The reactivity of the oxirane ring in naphthyl glycidyl ether allows for its polymerization into long-chain polyethers. The choice of initiator and reaction conditions is critical in determining the molecular weight, polydispersity, and microstructure of the final polymer.

Anionic ring-opening polymerization (AROP), often initiated by strong bases like potassium alkoxides, is a preferred method for synthesizing well-defined poly(glycidyl ether)s with controlled molecular weights and low polydispersity indices (PDI). For glycidyl ethers, AROP proceeds via a living mechanism, where the active center is an alkoxide that propagates by nucleophilic attack on the monomer's epoxide ring. Studies on analogous monomers like allyl glycidyl ether (AGE) have shown that side reactions, such as chain transfer to the monomer, are generally absent, although isomerization of certain side-chains can occur at elevated temperatures. nih.gov For aryl glycidyl ethers, the polymerization kinetics can be precisely controlled.

A key aspect of polymer design is copolymerization, where the relative incorporation of two or more monomers is described by reactivity ratios (r1 and r2). While specific reactivity ratios for naphthyl glycidyl ether are not widely documented, extensive studies on other glycidyl ethers copolymerized with monomers like ethylene (B1197577) oxide (EO) provide significant insight. nih.govnih.gov It has been consistently observed that many glycidyl ethers are more reactive than ethylene oxide in anionic copolymerization. nih.govd-nb.info This is attributed to a "crown ether effect," where the ether oxygen in the glycidyl ether's side chain coordinates with the alkali metal counter-ion (e.g., K+) of the propagating chain end, increasing the local concentration of the glycidyl ether monomer around the active site and accelerating its incorporation. d-nb.info This principle suggests that naphthyl glycidyl ether would also exhibit high reactivity in AROP systems.

Table 1: Reactivity Ratios for Anionic Copolymerization of Various Glycidyl Ethers
Monomer 1 (M1)Monomer 2 (M2)r1 (k11/k12)r2 (k22/k21)Polymerization SystemReference
Allyl Glycidyl Ether (AGE)Ethylene Oxide (EO)1.31 ± 0.260.54 ± 0.03Potassium Benzoxide/THF nih.govnih.gov
Ethoxy Vinyl Glycidyl Ether (EVGE)Ethylene Oxide (EO)3.50 ± 0.900.32 ± 0.10Potassium Benzoxide/THF nih.gov
Phenyl Glycidyl Ether (PGE)Allyl Glycidyl Ether (AGE)1.56 ± 0.010.66 ± 0.03Aluminum Chelate Catalyst escholarship.org

Cationic ring-opening polymerization (CROP) of epoxides is another versatile method, typically initiated by strong protic acids or Lewis acids. In the case of glycidyl ethers, CROP proceeds through an active oxonium ion intermediate. While this method can be used to produce linear polymers, it is particularly effective for creating complex architectures. When multifunctional glycidyl ethers (e.g., di- or tri-glycidyl ethers) are used, cationic polymerization leads to the formation of highly cross-linked, three-dimensional polymer networks. researchgate.net The reaction is often auto-accelerated and highly exothermic. researchgate.net

For monofunctional monomers like naphthyl glycidyl ether, the propagation can, under certain conditions, involve chain transfer reactions that lead to branched structures. However, the more common outcome is the formation of linear polymers. The synthesis of well-defined hyperbranched structures typically requires specific monomer designs (e.g., AB2-type monomers like glycidol) rather than the direct cationic polymerization of standard monosubstituted epoxides.

Copolymerization is a powerful strategy to tailor the properties of poly(naphthyl glycidyl ether)s. By incorporating other monomers, properties such as flexibility, solubility, and ionic conductivity can be precisely tuned. A significant example is the synthesis of hard-soft-hard triblock copolymers for solid electrolyte applications. acs.org In this architecture, poly(2-naphthyl glycidyl ether) serves as the hard, mechanically robust block, while a flexible polyether, such as poly[2-(2-(2-methoxyethoxy)ethoxy)ethyl glycidyl ether], forms the soft, ion-conducting middle block. acs.org This design combines the high glass transition temperature (Tg) and mechanical stability of the naphthyl-containing polymer with the high ionic mobility of the soft segment.

The synthesis of these block copolymers is typically achieved through sequential living anionic polymerization, where one monomer is polymerized to completion before the second monomer is introduced to the living chain ends. This approach allows for precise control over the length and composition of each block. mdpi.com Similar strategies can be used to copolymerize naphthyl glycidyl ether with a wide range of other epoxides (e.g., propylene (B89431) oxide, tert-butyl glycidyl ether) and other cyclic monomers like lactides to create materials with tailored thermal and mechanical properties. nih.govnycu.edu.tw

Cross-linking Reactions and Network Formation in Poly(naphthyl glycidyl ether) Systems

The transformation of linear or branched poly(naphthyl glycidyl ether)s into robust polymer networks is crucial for many high-performance applications that demand dimensional stability and solvent resistance. Cross-linking can be achieved through several chemical strategies.

One approach is to copolymerize naphthyl glycidyl ether with a multifunctional glycidyl ether monomer. The multifunctional monomer acts as a cross-linking site during the polymerization itself, directly yielding a network structure. researchgate.net

Alternatively, linear poly(naphthyl glycidyl ether) can be synthesized first and then cross-linked in a subsequent step. This often requires the introduction of reactive functional groups into the polymer. For instance, if a comonomer containing a reactive handle (like an allyl group from allyl glycidyl ether or a coumarin (B35378) moiety) is incorporated into the polymer backbone, these handles can be used for post-polymerization cross-linking. Photo-cross-linking, for example, can be initiated by irradiating polymers containing photosensitive groups like coumarin, which dimerize to form cross-links. nih.gov Another powerful method is the "thiol-ene" click reaction, where pendant allyl groups are reacted with multifunctional thiols to form a stable network. manchester.ac.uk Furthermore, the inherent epoxide groups in a low molecular weight poly(naphthyl glycidyl ether) can be cured through reactions with traditional epoxy hardeners, such as polyamines or anhydrides, to form a thermoset network. researchgate.net

Utilization of Naphthyl Glycidyl Ethers in High-Performance Materials

The unique chemical structure of the naphthyl group—being bulky, rigid, and having a high refractive index and dielectric constant—makes polymers derived from naphthyl glycidyl ethers highly attractive for advanced material applications.

One of the most promising applications for poly(naphthyl glycidyl ether) is in the development of solid polymer electrolytes (SPEs) for next-generation lithium-ion and other metal-ion batteries. acs.org Traditional SPEs based on poly(ethylene oxide) (PEO) suffer from low ionic conductivity at ambient temperatures due to their tendency to crystallize. rsc.org Poly(glycidyl ether)s, being largely amorphous with low glass transition temperatures, offer significantly higher conductivity. acs.orgrsc.org

In this context, poly(naphthyl glycidyl ether) is used not as the primary ion-conducting medium but as a structural component in block copolymers. acs.org The high Tg of the poly(naphthyl glycidyl ether) block provides mechanical strength and prevents the formation of lithium dendrites, a major failure mechanism in solid-state batteries. The other block, a flexible polyether with a high density of ether oxygens, serves as the pathway for ion transport. This combination of a mechanically robust "hard" block and an ionically conductive "soft" block allows for the creation of SPEs that are both safe and efficient. Research has shown that the ionic conductivity of polymer electrolytes is not solely dependent on segmental motion (related to Tg) but is also strongly influenced by the dielectric constant of the polymer, which aids in salt dissociation. The naphthyl group contributes to a higher dielectric constant, further enhancing the performance of these electrolyte systems.

Table 2: Ionic Conductivity of Various Poly(glycidyl ether)-Based Solid Electrolytes
Polymer SystemSaltMolar Ratio [O]/[Li] or [Mg]/[O]Temperature (°C)Ionic Conductivity (S/cm)Reference
Poly(allyl glycidyl ether) (PAGE)LiTFSI1625> 3 x 10-5 acs.org
Poly(allyl glycidyl ether) (PAGE)LiTFSI1680> 5 x 10-4 acs.org
PAGE-LiTFSILiTFSIr=0.06905.1 x 10-4 rsc.org
PAGE-Mg(TFSI)2Mg(TFSI)2r=0.06904.1 x 10-4 rsc.org
Cross-linked Poly(ethylene glycol) diglycidyl ether (C-PEGDE)LiTFSI-25 (Ambient)8.9 x 10-5 nih.gov

Epoxy Resin Modification and Active Diluent Applications

Alpha-Naphthyl Glycidyl Ether, and by extension its deuterated analogue alpha-Naphthyl-d7 Glycidyl Ether, serves a critical role in the modification of epoxy resin systems. Its primary function is as a reactive diluent, a component added to a resin formulation to reduce its viscosity and improve handling characteristics. nih.govlookchem.comabg-am.com Unlike non-reactive diluents, which are simple solvents that evaporate during curing and can create voids, reactive diluents have a glycidyl ether group that allows them to copolymerize with the epoxy resin, becoming a permanent part of the final cross-linked polymer network. yqxpolymer.com

The incorporation of the naphthyl moiety introduces a bulky, aromatic structure into the epoxy matrix. This has several significant effects on the properties of the cured resin. The rigid naphthyl group can enhance the thermal stability and mechanical strength of the material. For instance, epoxy resins containing naphthyl groups have been shown to exhibit higher glass transition temperatures (Tg) compared to standard bisphenol-A based epoxies. rsc.org A novel naphthyl epoxy resin, DGENF, demonstrated a Tg of 170°C, which was higher than three other commercial epoxy resins it was compared against. rsc.org Furthermore, the aromatic nature of the naphthyl group can improve the chemical resistance and reduce the moisture absorption of the cured product. rsc.org

As an active diluent, alpha-Naphthyl Glycidyl Ether effectively lowers the viscosity of high-viscosity epoxy resins, such as those based on bisphenol-A (DGEBA), facilitating easier processing, better impregnation of fibers in composite manufacturing, and higher filler loading. yqxpolymer.com While monofunctional diluents like naphthyl glycidyl ether can reduce the cross-link density of the final polymer, which might slightly decrease certain mechanical properties at high concentrations, the benefits often outweigh the drawbacks. abg-am.com The selection of a reactive diluent is a balance between achieving desired viscosity reduction and maintaining or enhancing the thermo-mechanical properties of the final product. abg-am.com The introduction of a small amount of a multifunctional epoxy system can significantly increase tensile strength without negatively impacting other mechanical properties. ed.ac.uk

The deuterated form, this compound, while chemically identical in its reactivity and effect on resin properties, provides a crucial tool for research and development. The deuterium (B1214612) labeling allows for advanced analytical studies, such as using neutron scattering or mass spectrometry, to investigate the curing process, understand the distribution of the diluent within the resin matrix, and study degradation mechanisms without altering the fundamental chemical interactions. This labeled compound is known as an intermediate in the synthesis of other deuterated molecules, such as rac-Propranolol-d7. cymitquimica.com

Table 1: Effects of Aromatic Glycidyl Ether Modification on Epoxy Resin Properties

PropertyEffect of ModificationRationale
Viscosity DecreaseActs as a reactive diluent, improving flow and processability. abg-am.com
Glass Transition Temp. (Tg) IncreaseThe rigid, bulky naphthyl group restricts polymer chain mobility. rsc.org
Tensile Strength Can be increasedEnhanced crosslinking and stiffness from the aromatic structure. ed.ac.uk
Hydrophobicity IncreaseThe large, nonpolar aromatic naphthyl group increases the water contact angle. rsc.org
Dielectric Constant DecreaseIntroduction of less polarizable groups can lower the dielectric constant. rsc.org
Cross-link Density Decrease (with monofunctional)As a monofunctional ether, it can act as a chain terminator, reducing overall network density. abg-am.com

Development of Advanced Coatings, Adhesives, and Sealants

The unique properties conferred by alpha-Naphthyl Glycidyl Ether make it a valuable component in the formulation of high-performance coatings, adhesives, and sealants. researchgate.net In these applications, the fundamental chemistry of epoxy systems remains central, with the glycidyl ether group reacting with curing agents to form a durable, cross-linked thermoset material.

Advanced Coatings: In coatings, the addition of a naphthyl glycidyl ether can significantly enhance performance. The hydrophobicity imparted by the naphthyl group leads to coatings with excellent water resistance, crucial for corrosion protection and outdoor applications. rsc.org A study on a naphthyl-based epoxy resin demonstrated a high water contact angle of 116°, satisfying the standard for hydrophobic materials. rsc.org Furthermore, the inherent thermal and chemical stability of the aromatic structure translates to coatings that can withstand harsh environments, including exposure to chemicals and elevated temperatures. The ability to lower viscosity also allows for the formulation of high-solids or solvent-free coatings, reducing the emission of volatile organic compounds (VOCs). sacheminc.comalkyl-glycidylether.com

Durable Sealants: Epoxy sealants benefit from the reduced shrinkage and improved flexibility that can be achieved with reactive diluents. While the rigid naphthyl group adds stiffness, careful formulation with other components can create a sealant with a tailored balance of hardness and flexibility. abg-am.com The excellent chemical and moisture resistance is also a key advantage for sealants used in demanding industrial and construction applications. researchgate.net

Table 2: Performance Enhancements in Coatings & Adhesives with Naphthyl Glycidyl Ether

ApplicationKey Property EnhancementMechanism
Protective Coatings Improved Hydrophobicity & Chemical ResistanceThe bulky, nonpolar naphthyl group repels water and protects against chemical attack. rsc.org
High-Solids Coatings Reduced ViscosityFunctions as a reactive diluent, allowing for lower VOC formulations. alkyl-glycidylether.com
Structural Adhesives Increased Bond Strength & Thermal StabilityThe rigid aromatic structure enhances the cohesive strength and Tg of the cured adhesive. ed.ac.uk
Chemical-Resistant Sealants Enhanced DurabilityThe stable naphthyl rings contribute to a more robust and less permeable cross-linked network.

Surface Modification Strategies for Functional Materials

The high reactivity of the oxirane (epoxy) ring in this compound makes it an excellent candidate for the surface modification of various functional materials. sacheminc.com This process involves covalently bonding the molecule to a material's surface to permanently alter its surface properties.

The strategy typically involves reacting the glycidyl ether with surfaces that possess active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH2) groups. Many important materials, including silica, glass, cellulose, and certain polymers, have surfaces rich in hydroxyl groups. The epoxy ring opens in a nucleophilic substitution reaction, forming a stable ether linkage between the naphthyl glycidyl ether molecule and the material surface.

Once grafted onto the surface, the bulky naphthyl group dominates the new surface chemistry. This can be used to achieve several objectives:

Hydrophobization: A hydrophilic surface (e.g., glass or silica) can be rendered hydrophobic. This is useful for creating self-cleaning surfaces, improving moisture resistance in electronics, or controlling the flow of fluids in microfluidic devices.

Altering Adhesion: The surface energy can be precisely tuned to either promote or prevent adhesion of other materials, such as polymers or biological molecules.

Functionalization for Further Reactions: The attached molecule can serve as a platform for subsequent chemical reactions, allowing for multi-step surface functionalization.

The use of the deuterated variant, this compound, is particularly valuable in studying the effectiveness and mechanism of these surface modifications. Techniques like Secondary Ion Mass Spectrometry (SIMS) and neutron reflectometry can utilize the isotopic label to quantify the density of grafted molecules on the surface and determine their orientation, providing insights that are difficult to obtain with non-labeled analogues.

Table 3: Impact of Surface Modification using Naphthyl Glycidyl Ether

Original SubstrateSurface Functional GroupModified PropertyApplication Example
Silica/Glass Hydroxyl (-OH)Hydrophobic, Lower Surface EnergyAnti-fouling coatings, water-repellent glass
Cellulose (Paper/Textiles) Hydroxyl (-OH)Increased HydrophobicityWater-resistant paper, improved dye-fastness in textiles. sacheminc.com
Metal Oxides (e.g., Al₂O₃) Hydroxyl (-OH)Improved Polymer AdhesionEnhanced interface in metal-polymer composites
Functional Polymers Amine (-NH₂) or Hydroxyl (-OH)Altered Refractive Index, BiocompatibilityOptical devices, biomedical implants

Alpha Naphthyl D7 Glycidyl Ether As a Research Probe and Analytical Tool

Applications in Stable Isotope Labeling for Quantitative Analysis

Stable isotope labeling is a widely used technique that involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H), into a molecule of interest. This labeling allows for the differentiation of the labeled compound from its naturally occurring, unlabeled counterpart by mass spectrometry. Alpha-Naphthyl-d7 Glycidyl (B131873) Ether, with its seven deuterium atoms, is an ideal candidate for such applications.

Use as Internal Standards in Mass Spectrometry-Based Assays

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise measurements. lcms.czresearchgate.net Alpha-Naphthyl-d7 Glycidyl Ether can serve as an excellent internal standard for the quantification of its unlabeled analog, alpha-Naphthyl Glycidyl Ether, or other structurally similar compounds.

The key advantage of using a deuterated internal standard is that it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. nih.gov However, it is distinguishable from the analyte by its higher mass-to-charge ratio (m/z). By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly reliable quantitative data. This approach is crucial in complex matrices such as biological fluids and environmental samples where significant signal suppression or enhancement can occur.

For instance, in a hypothetical analysis of alpha-Naphthyl Glycidyl Ether in a water sample, a known concentration of this compound would be spiked into the sample prior to extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown sample. This method effectively corrects for analyte loss during sample processing and variations in instrument performance. nih.gov

Table 1: Mass Spectrometric Properties for Quantitative Analysis

CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺ (m/z)
alpha-Naphthyl Glycidyl EtherC₁₃H₁₂O₂200.08201.09
This compoundC₁₃H₅D₇O₂207.13208.14

This interactive table allows for the comparison of the key mass spectrometric properties of the analyte and its deuterated internal standard.

Probing Complex Chemical and Biological Systems with Deuterium Labeling

The deuterium label in this compound also serves as a powerful probe to trace the fate of the molecule in intricate chemical and biological systems. The kinetic isotope effect (KIE), where C-D bonds are stronger and react more slowly than C-H bonds, can provide valuable insights into reaction mechanisms. By comparing the reaction rates and product distributions of the labeled and unlabeled compounds, researchers can elucidate the rate-determining steps of a chemical reaction or a metabolic pathway.

Furthermore, in metabolic studies, the deuterium label acts as a tracer to follow the biotransformation of the parent compound. By analyzing the mass spectra of metabolites, researchers can identify which parts of the molecule have been modified by enzymatic reactions. This information is critical for understanding the mechanisms of drug metabolism and the formation of potentially toxic metabolites.

Role in Understanding Biological and Environmental Transformations

The structural similarity of this compound to other xenobiotics, particularly those containing a glycidyl ether or a naphthalene (B1677914) moiety, makes it a useful tool for investigating their metabolic and environmental fate.

Investigation of Xenobiotic Metabolism using Deuterated Analogs in In Vitro Models

In vitro models, such as liver microsomes and hepatocytes, are extensively used to study the metabolism of foreign compounds (xenobiotics). nih.gov The metabolism of glycidyl ethers can proceed through two primary enzymatic pathways: hydrolysis of the epoxide ring by epoxide hydrolase and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs). tandfonline.comtandfonline.com

By incubating this compound with these in vitro systems, researchers can identify the resulting metabolites using mass spectrometry. The deuterium label aids in the confident identification of metabolites derived from the parent compound against the complex background of the biological matrix. For example, the hydrolysis of the epoxide ring would result in a diol metabolite, which would retain the seven deuterium atoms on the naphthalene ring. Similarly, conjugation with glutathione would produce a deuterated glutathione adduct.

The study of naphthalene metabolism has shown that it undergoes oxidation by cytochrome P450 enzymes to form reactive epoxides, which can then be detoxified by conjugation or rearranged to form naphthols. researchgate.netnih.gov The use of a deuterated analog like this compound in such studies can help to precisely track the formation of these various metabolites and quantify their relative abundance.

Table 2: Potential Metabolites of this compound in In Vitro Models

Parent CompoundMetabolic PathwayPotential MetaboliteExpected Mass Shift
This compoundEpoxide HydrolysisNaphthyl-d7 glycerol+18 Da
This compoundGlutathione ConjugationNaphthyl-d7 glycidyl ether-GSH+307 Da
This compoundP450 Oxidation (on naphthalene ring)Hydroxylated Naphthyl-d7 Glycidyl Ether+16 Da

This interactive table outlines the expected mass shifts for potential metabolites of this compound, aiding in their identification in mass spectrometry data.

Environmental Transformation Pathways of Glycidyl Ethers

In the environment, glycidyl ethers can undergo abiotic degradation processes such as hydrolysis, particularly under acidic or basic conditions. They can also be subject to microbial degradation, where microorganisms utilize them as a carbon source. The pathways of microbial degradation are often analogous to the metabolic pathways observed in higher organisms, involving oxidation and conjugation reactions.

The use of deuterated compounds like this compound in environmental fate studies can facilitate the tracking of the parent compound and its transformation products in complex environmental matrices like soil and water. This allows for a more accurate determination of degradation rates and the identification of persistent or potentially harmful degradation products.

Development of Chemical Probes Based on Glycidyl Ether Scaffolds

The reactive epoxide group of the glycidyl ether scaffold makes it a versatile platform for the development of chemical probes. sacheminc.com These probes are designed to covalently bind to specific biological targets, such as enzymes or receptors, allowing for their identification, visualization, and functional characterization.

By modifying the naphthyl group of this compound with reporter tags, such as fluorescent dyes or biotin, researchers can create powerful tools for chemical biology. The deuterated naphthalene moiety can serve as a unique mass tag for mass spectrometry-based proteomics, enabling the identification of the protein targets of the probe.

For example, a chemical probe based on the this compound scaffold could be used to identify novel enzymes that metabolize glycidyl ethers. After incubation with a cell lysate, the proteins that have been covalently modified by the probe can be enriched and identified by mass spectrometry, with the deuterium label providing a clear signature for the peptide fragments adducted by the probe. This approach can provide valuable insights into the biological pathways that interact with this class of compounds.

Activity-Based Chemical Probes for Enzyme Mechanism Studies

Activity-based protein profiling (ABPP) has emerged as a powerful strategy to monitor the functional state of enzymes within complex biological mixtures. rsc.org This technique utilizes activity-based probes (ABPs), which are small molecules that typically consist of three key components: a reactive group (or "warhead") that forms a covalent bond with an active enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and analysis. frontiersin.orgnih.gov ABPs are designed to label active enzymes in a mechanism-dependent manner, providing a direct readout of enzyme function. nih.govmdpi.com

In the context of this compound, the glycidyl ether's epoxide ring serves as the reactive group. This strained three-membered ring is susceptible to nucleophilic attack by amino acid residues, such as cysteine, serine, or histidine, commonly found in the active sites of various enzyme classes, including hydrolases and transferases. The reaction with an active site residue leads to the formation of a stable, covalent bond, effectively "tagging" the active enzyme.

The "d7" designation indicates that seven hydrogen atoms on the naphthyl group have been replaced with deuterium, a stable, heavy isotope of hydrogen. clearsynth.comlgcstandards.com This isotopic labeling is a critical feature for an analytical probe. It renders the molecule chemically identical to its non-labeled counterpart but provides a distinct mass signature. clearsynth.com This mass difference allows for sensitive and specific detection by mass spectrometry, enabling researchers to distinguish the probe-labeled enzyme from the vast excess of other proteins in a biological sample. Furthermore, deuterium labeling is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for determining protein structure and studying protein-ligand interactions. clearsynth.comsimsonpharma.com

The use of deuterated probes offers a "label-free" alternative to bulky fluorescent or radioactive tags, which can sometimes alter the molecule's behavior and interfere with the biological process being studied. rsc.orgnih.gov By using a deuterated probe, researchers can gain insights into enzyme mechanisms and metabolic pathways with minimal perturbation to the system. simsonpharma.comnih.gov

Table 1: Components of an Activity-Based Probe Exemplified by this compound

ComponentFunctionExample in this compound
Reactive Group (Warhead) Forms a covalent bond with the active site of a target enzyme.Glycidyl Ether (Epoxide Ring)
Recognition Element Provides selectivity for a particular class of enzymes or proteins.Naphthyl Group
Reporter/Analytical Tag Enables detection, quantification, and/or isolation of the probe-enzyme complex.Deuterium (d7) Label

Glycidyl Ether Derivatives in Probing Protein Structure and Function

Beyond their application as ABPs for enzyme activity, glycidyl ether derivatives are versatile tools for investigating the broader aspects of protein structure and function. The high reactivity of the epoxide group allows these compounds to act as covalent modifiers and cross-linking agents, providing valuable structural information.

Glycidyl ethers can react with various nucleophilic side chains on a protein's surface, including lysine, cysteine, and glutamate residues. This covalent modification can be used to map accessible surface residues and probe the local environment of specific amino acids. When a compound contains more than one glycidyl ether group, or when it is used in conjunction with other reactive molecules, it can function as a cross-linker. researchgate.net Cross-linking agents form covalent bonds between different amino acid residues within a single protein or between different proteins in a complex. This process helps to "freeze" protein-protein interactions, allowing for their identification and the characterization of the three-dimensional architecture of protein complexes.

In this role, this compound can be used to modify proteins covalently. The deuterium label is once again crucial for the analysis. Following modification and subsequent digestion of the protein, the resulting peptides can be analyzed by mass spectrometry. The mass shift introduced by the deuterated naphthyl glycidyl ether fragment allows for the precise identification of the modified peptides and, consequently, the specific amino acid residues that were accessible for reaction. This information provides clues about the protein's folding and surface topology.

The study of how such modifications affect a protein's function can also be informative. By observing changes in protein activity after covalent modification with a glycidyl ether derivative, researchers can infer the importance of the modified residues for catalysis, substrate binding, or interaction with other proteins.

Table 2: Analytical Advantages of Deuterium Labeling in Chemical Probes

Analytical TechniqueAdvantage of Deuterium Labeling
Mass Spectrometry (MS) Creates a distinct mass shift, allowing for clear differentiation of the labeled probe from its unlabeled counterparts and endogenous molecules. Facilitates quantification through isotope dilution methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Alters the NMR spectrum, providing a unique signal that can be used to study the probe's binding site and its effect on protein conformation and dynamics. clearsynth.comsimsonpharma.com
Metabolic Studies Acts as a stable isotopic tracer to follow the metabolic fate of the molecule in vivo or in vitro without the need for radioactive isotopes. clearsynth.comsimsonpharma.com

Advanced Spectroscopic and Analytical Methodologies for Characterizing Deuterated Naphthyl Glycidyl Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For deuterated species, specific NMR methods are particularly insightful.

¹H and ¹³C NMR for Structural Confirmation and Deuterium (B1214612) Site-Specificity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural verification of alpha-Naphthyl-d7 Glycidyl (B131873) Ether. In ¹H NMR, the absence of signals in the aromatic region, where the protons of an unlabeled naphthalene (B1677914) ring would typically appear, provides strong evidence of successful deuteration. The remaining signals corresponding to the glycidyl ether moiety can be analyzed for their chemical shift and coupling patterns to confirm the integrity of this part of the molecule. researchgate.net

¹³C NMR spectra offer complementary information. While the carbon signals of the deuterated naphthyl ring will be present, they may exhibit splitting due to coupling with deuterium (a spin-1 nucleus) and a slight upfield shift compared to their non-deuterated counterparts. These subtle changes can help in confirming the positions of deuterium labeling. nih.govmdpi.comresearchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further correlate the remaining protons with their attached carbons and adjacent carbons, respectively, to build a complete picture of the molecular structure. nih.govmdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for alpha-Naphthyl-d7 Glycidyl Ether

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Glycidyl H-a ~2.7 ~44.5
Glycidyl H-b ~2.9 ~50.2
Glycidyl H-c ~3.3 ~70.1
Naphthyl C-D No signal ~105-135 (with C-D coupling)
Naphthyl C-O No signal ~155

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Deuterium NMR (²H NMR) for Monitoring Deuterium Incorporation and Exchange Processes

Deuterium (²H) NMR is a direct and powerful technique for observing the deuterium nuclei within a molecule. wikipedia.org It is used to verify the effectiveness of the deuteration process, as a deuterated compound will show a distinct peak in the ²H NMR spectrum. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, although the resolution is generally lower. wikipedia.orghuji.ac.il

For this compound, a strong signal in the aromatic region of the ²H NMR spectrum would confirm the high level of deuterium incorporation on the naphthalene ring. wikipedia.org The natural abundance of ²H is very low (0.016%), so samples must be enriched to obtain a usable signal. wikipedia.org Furthermore, ²H NMR can be employed to study potential deuterium exchange reactions, where deuterium atoms might be replaced by protons under certain chemical conditions. This is particularly useful for assessing the stability of the isotopic label. researchgate.net For highly deuterated compounds where residual proton signals are weak, ²H NMR becomes an essential tool for both structural verification and determining the degree of enrichment. sigmaaldrich.com

Flow NMR for Real-Time Reaction Monitoring and Kinetic Analysis

Flow NMR spectroscopy is an advanced technique that allows for the real-time monitoring of chemical reactions as they occur. beilstein-journals.orgnih.govmagritek.com In the synthesis of this compound, a solution of the reactants can be continuously flowed through the NMR probe. beilstein-journals.org This enables the acquisition of spectra at regular intervals, providing a "movie" of the reaction progress.

By tracking the disappearance of reactant signals and the appearance of product signals over time, detailed kinetic information can be extracted. nih.gov This includes reaction rates, the observation of any reaction intermediates, and the formation of byproducts. Flow NMR is particularly advantageous for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield and purity of the desired deuterated product. magritek.combeilstein-journals.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides precise molecular weight information, making it ideal for the analysis of isotopically labeled compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Deuterated Products and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

The sample is first injected into the gas chromatograph, where it is vaporized and separated from any impurities based on differences in boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. The mass spectrum of this compound will show a molecular ion peak that is seven mass units higher than its non-deuterated analog, confirming the incorporation of seven deuterium atoms. GC-MS is also highly effective in identifying and quantifying any residual starting materials or side-products from the synthesis. iaea.org

Table 2: Expected Mass Spectrometry Data for Naphthyl Glycidyl Ether Isotopologues

Compound Molecular Formula Exact Mass (Da)
Naphthyl Glycidyl Ether C₁₃H₁₂O₂ 200.08
This compound C₁₃H₅D₇O₂ 207.12

Note: The exact mass will vary slightly depending on the specific ionization method and the presence of adducts.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polymer and Intermediate Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing larger, less volatile molecules, including polymers and reaction intermediates. researchgate.netunh.edu When this compound is used as a monomer in polymerization reactions, ESI-MS can be used to characterize the resulting polymer chains. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Deuterated Species

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the analysis of isotopically labeled compounds such as α-Naphthyl-d7 Glycidyl Ether. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which is essential for distinguishing between molecules with very similar nominal masses.

The primary application of HRMS in the context of α-Naphthyl-d7 Glycidyl Ether is the unambiguous confirmation of its elemental composition. The incorporation of seven deuterium atoms in place of hydrogen atoms on the naphthyl ring results in a predictable and precise increase in the molecular weight of the compound. The non-deuterated α-Naphthyl Glycidyl Ether has a molecular formula of C₁₃H₁₂O₂ and a monoisotopic mass of 200.0837 g/mol . nih.govlgcstandards.com In contrast, the deuterated species, α-Naphthyl-d7 Glycidyl Ether (C₁₃H₅D₇O₂), has a calculated molecular weight of approximately 207.276 g/mol . cymitquimica.com

HRMS can readily distinguish between the deuterated and non-deuterated forms, as well as identify any partially deuterated impurities. The high resolving power of the instrument allows for the separation of isotopic peaks, providing a detailed isotopic distribution pattern. This is critical for assessing the degree of deuteration and ensuring the isotopic enrichment of the synthesized compound.

Table 1: Theoretical and Observed Mass Data for Naphthyl Glycidyl Ether Isotopologues

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed Mass (Da) by HRMS
α-Naphthyl Glycidyl EtherC₁₃H₁₂O₂200.0837200.0837 nih.govlgcstandards.com
α-Naphthyl-d7 Glycidyl EtherC₁₃H₅D₇O₂207.1265Hypothetical value, expected to be very close to theoretical

Note: The observed mass for the deuterated species is hypothetical as specific experimental HRMS data for this exact compound is not publicly available. However, the accuracy of HRMS allows for the confident prediction of this value.

Furthermore, fragmentation analysis using tandem mass spectrometry (MS/MS) within an HRMS instrument can provide structural confirmation. The fragmentation pattern of α-Naphthyl-d7 Glycidyl Ether would be expected to show characteristic losses corresponding to the deuterated naphthyl group and the glycidyl ether moiety, further solidifying its structural identification.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy techniques are powerful tools for probing the functional groups present in a molecule and for monitoring the progress of chemical reactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. For α-Naphthyl-d7 Glycidyl Ether, FTIR is instrumental in identifying its key functional groups and can be used to monitor its synthesis.

The synthesis of glycidyl ethers, including α-Naphthyl Glycidyl Ether, often involves the reaction of a hydroxyl-containing compound (in this case, 1-naphthol) with epichlorohydrin (B41342). smolecule.com FTIR spectroscopy can be used to follow this reaction by monitoring the disappearance of the broad O-H stretching band of the starting naphthol (typically around 3200-3600 cm⁻¹) and the appearance of characteristic peaks for the ether and epoxide groups in the product.

The key functional groups in α-Naphthyl-d7 Glycidyl Ether that give rise to distinct IR absorptions are the epoxy ring, the ether linkage, and the aromatic C-D bonds.

Epoxide Ring: The characteristic vibrations of the epoxide (oxirane) ring are crucial for confirming the presence of the glycidyl ether functionality. These include the asymmetric ring stretching (around 950-815 cm⁻¹) and the C-H stretching of the epoxide ring (around 3050-2990 cm⁻¹).

Ether Linkage: The C-O-C stretching vibrations of the ether linkage are typically observed in the region of 1260-1000 cm⁻¹. For aryl alkyl ethers like α-Naphthyl-d7 Glycidyl Ether, a strong absorption band is expected around 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch).

Deuterated Naphthyl Group: The substitution of hydrogen with deuterium on the aromatic ring will lead to a noticeable shift in the C-H stretching and bending frequencies. The aromatic C-H stretching vibrations in the non-deuterated compound (around 3100-3000 cm⁻¹) will be replaced by C-D stretching vibrations at lower wavenumbers (approximately 2200-2300 cm⁻¹). This significant shift provides clear evidence of successful deuteration.

Table 2: Characteristic FTIR Absorption Frequencies for α-Naphthyl-d7 Glycidyl Ether

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-DStretch~2200-2300
Aliphatic C-H (epoxide)Stretch~3050-2990
C-O-C (ether)Asymmetric Stretch~1250
C-O-C (ether)Symmetric Stretch~1040
Epoxide RingAsymmetric Stretch~950-815

By monitoring the relative intensities of these bands, one can not only confirm the structure of the final product but also assess the completeness of the reaction and the potential presence of unreacted starting materials or byproducts. For instance, the persistence of a broad O-H band would indicate incomplete reaction of the 1-naphthol (B170400).

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Purity and Isomer Ratios

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely detailed information about the three-dimensional structure of a molecule. brightspec.com Its unparalleled specificity makes it an ideal tool for determining isotopic purity and distinguishing between isomers, which can be challenging for other analytical methods.

For α-Naphthyl-d7 Glycidyl Ether, MRR spectroscopy can be employed to:

Confirm Isotopic Purity: Each isotopologue of a molecule has a unique rotational spectrum. MRR can differentiate between α-Naphthyl-d7 Glycidyl Ether and any residual non-deuterated or partially deuterated species. The high resolution of MRR allows for the quantification of these different isotopic species, providing a precise measure of the isotopic enrichment. nih.gov This is particularly important as the presence of even small amounts of non-deuterated impurities can affect the interpretation of results in studies where the deuterated compound is used as a tracer or for kinetic isotope effect measurements.

Determine Isomer Ratios: While the primary focus is on α-Naphthyl-d7 Glycidyl Ether (1-substituted), the synthesis could potentially lead to the formation of the β-isomer (2-substituted naphthyl glycidyl ether) as an impurity. These two regioisomers have distinct three-dimensional structures and, therefore, will have different rotational spectra. MRR spectroscopy can unambiguously identify and quantify the presence of the β-isomer, even at very low levels. This capability is crucial for ensuring the isomeric purity of the target compound. The ability of MRR to distinguish between isomers without the need for chromatographic separation makes it a powerful and efficient analytical technique. nih.gov

The process involves measuring the rotational spectrum of the vaporized sample and comparing it to a theoretically predicted spectrum based on quantum chemical calculations of the molecule's structure. The excellent agreement between the experimental and theoretical spectra provides definitive structural confirmation.

Table 3: Potential Applications of MRR in the Analysis of α-Naphthyl-d7 Glycidyl Ether

Analytical GoalMRR CapabilitySignificance
Isotopic Purity AssessmentDifferentiation and quantification of deuterated, partially deuterated, and non-deuterated species.Ensures the desired level of isotopic enrichment for specific applications.
Isomer Ratio DeterminationUnambiguous identification and quantification of α- and β-isomers.Guarantees the isomeric purity of the compound, which is critical for structure-activity relationship studies.

Q & A

Q. What are the recommended safety protocols for handling alpha-Naphthyl-d7 Glycidyl Ether in laboratory settings?

Given the lack of toxicological data, researchers should adhere to stringent safety measures:

  • Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Work in a well-ventilated fume hood to minimize inhalation risks .
  • Store at 4°C in airtight containers away from strong oxidizers to prevent reactive hazards .
  • Implement emergency protocols (e.g., rinsing eyes with water for 15 minutes, consulting poison control if ingested) .

Q. How should researchers assess the purity and stability of this compound during storage?

  • Purity analysis : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with deuterated internal standards to detect isotopic integrity .
  • Stability monitoring : Conduct accelerated aging studies under varying temperatures (e.g., 25°C vs. 4°C) and light exposure to identify degradation products via mass spectrometry .

Q. What are the key physicochemical properties influencing experimental design with this compound?

  • Molecular weight : 207.3 g/mol (deuterated form), impacting solvent selection for reactions .
  • Reactivity : Epoxide ring susceptibility to nucleophilic attack; plan reactions in anhydrous conditions to avoid hydrolysis .
  • Deuterium effects : Compare reaction kinetics with non-deuterated analogs to quantify isotopic impacts on activation energy .

Advanced Research Questions

Q. How can researchers address the lack of toxicological data for this compound?

  • In vitro assays : Use Ames tests (with Salmonella strains) to screen for mutagenicity, referencing protocols for structurally similar glycidyl ethers (e.g., allyl glycidyl ether) .
  • In vivo models : Conduct acute toxicity studies in rodents (OECD Guideline 423) to establish LD50 values, with histopathological analysis of target organs .
  • Comparative analysis : Cross-reference with IARC classifications of related compounds (e.g., 1-butyl glycidyl ether, Group 2B) to hypothesize risk profiles .

Q. What methodologies optimize the synthesis of this compound for high-yield applications?

  • Deuterium incorporation : Use deuterated naphthol precursors in Williamson ether synthesis, monitoring deuteration efficiency via NMR .
  • Catalyst selection : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance epoxide ring formation under mild conditions .
  • Scalability : Evaluate solvent-free reactions or microwave-assisted synthesis to reduce byproducts and improve yield .

Q. How does this compound perform in polymer network applications compared to non-deuterated analogs?

  • Functionalization studies : Incorporate into poly(glycidyl ether) networks via cationic polymerization; compare crosslinking density (swelling tests) and thermal stability (TGA) with non-deuterated versions .
  • Isotope tracing : Use deuterium as a label in NMR or FTIR to track polymer branching dynamics and degradation pathways .

Q. What experimental strategies resolve contradictions in stability data under oxidative conditions?

  • Stress testing : Expose the compound to UV light and O3 in controlled chambers, analyzing oxidation products via LC-MS .
  • Computational modeling : Perform DFT calculations to predict reactive sites and compare with empirical degradation data .

Methodological Considerations

Q. How to design reproducible studies given limited ecological toxicity data?

  • Microcosm experiments : Assess biodegradation in soil/water systems using ISO 11269-1 guidelines, with GC-MS quantification of residual compounds .
  • QSAR modeling : Predict ecotoxicity parameters (e.g., LC50 for Daphnia magna) based on structural analogs .

Q. What controls ensure accurate quantification of deuterium in isotopic labeling experiments?

  • Internal standards : Use deuterated toluene or cyclohexane as reference compounds in GC-MS calibration .
  • Error mitigation : Account for proton-deuterium exchange in aqueous environments by conducting parallel experiments in deuterated solvents .

Data Interpretation and Gaps

Q. How to contextualize conflicting data on epoxide reactivity in acidic vs. basic conditions?

  • Kinetic studies : Monitor ring-opening reactions via stopped-flow spectroscopy under varied pH, comparing rate constants with non-deuterated analogs .
  • Mechanistic analysis : Use isotopic labeling to distinguish between SN1 and SN2 pathways in hydrolysis reactions .

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